molecular formula C21H29NO3 B046658 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate CAS No. 111422-10-7

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate

Cat. No.: B046658
CAS No.: 111422-10-7
M. Wt: 343.5 g/mol
InChI Key: SLLKYDIVPRYTBW-UHFFFAOYSA-N
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Description

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C21H29NO3 . This structured ester is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. The compound's structure, which incorporates a naphthalene group and an isopropylamino moiety linked through an ester bond to a pivalate (2,2-dimethylpropanoate) group, suggests its potential role as a prodrug or metabolic blocking agent . Research into analogous compounds indicates potential application as a Retinoic Acid Metabolic Blocking Agent (RAMBA) . These agents are designed to inhibit cytochrome P450 enzymes, specifically CYP26, which are responsible for the metabolism of retinoic acid . By blocking this metabolism, such compounds can elevate endogenous retinoic acid levels, a mechanism being explored for its therapeutic potential in oncology and dermatology . The structural features of this molecule, including the naphthalenyloxy group, are associated with high potency and selectivity in this research area . Furthermore, the molecular framework is related to classic pharmacophores found in beta-blockers like propranolol, pointing to additional potential research avenues in cardiovascular and receptor-binding studies . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-15(2)22-13-17(25-20(23)21(3,4)5)14-24-19-12-8-10-16-9-6-7-11-18(16)19/h6-12,15,17,22H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLKYDIVPRYTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912158
Record name 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl 2,2-dimethylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111422-10-7
Record name 1-[[(1-Methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111422-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Isovaleryl propranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111422107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate, also known as Butanedioic acid, is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological properties, and relevant case studies that illustrate its potential applications in research and medicine.

Basic Information

  • IUPAC Name : [1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate
  • CAS Number : 111422-10-7
  • Molecular Formula : C21H29NO3
  • Molecular Weight : 343.5 g/mol
  • Purity : Typically ≥ 95% .

Structural Formula

The structural formula of the compound can be represented as follows:

\text{CC C NCC COC 1 CC CC 2 CC CC C 21})OC(=O)C(C)(C)C}

Physical Properties

PropertyValue
Molecular Weight343.5 g/mol
DensityNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective modulator of adrenergic receptors, influencing various physiological responses such as cardiovascular function and central nervous system activity.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Antihypertensive Effects : Demonstrated in animal models through modulation of adrenergic pathways.
  • Neuroprotective Properties : Potentially beneficial in conditions like neurodegeneration due to its ability to cross the blood-brain barrier.
  • Anti-inflammatory Activity : Exhibits effects that may reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Study on Cardiovascular Effects :
    • A study conducted on hypertensive rats showed that administration of the compound resulted in a significant reduction in blood pressure compared to control groups. This effect was linked to its action on α-adrenergic receptors .
  • Neuroprotective Study :
    • In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes .
  • Inflammation Model :
    • In a lipopolysaccharide (LPS)-induced inflammation model, the compound reduced pro-inflammatory cytokine levels significantly, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Applications

  • Beta-Adrenergic Receptor Modulation :
    • The compound functions as a beta-blocker, similar to propranolol, and is investigated for its effects on cardiovascular diseases. It may help in managing hypertension and anxiety disorders by blocking the action of epinephrine on beta-adrenergic receptors .
  • Antiarrhythmic Effects :
    • Research indicates that compounds with similar structures can exhibit antiarrhythmic properties. Studies have suggested that the compound may stabilize cardiac rhythm and reduce the incidence of arrhythmias .
  • Potential in Cancer Therapy :
    • There is emerging evidence that beta-blockers can inhibit tumor growth and metastasis in certain cancers. The compound's ability to modulate adrenergic signaling may be explored in cancer treatment protocols .

Toxicological Studies

  • Safety Profile Assessment :
    • Toxicological evaluations are critical for understanding the safety profile of new compounds. Studies have been conducted to assess the acute and chronic toxicity of this compound, particularly focusing on its effects on organ systems and potential carcinogenicity .
  • Metabolite Analysis :
    • The compound is also being researched for its metabolic pathways and the identification of metabolites. Understanding how the body processes this compound can provide insights into its efficacy and safety .

Case Studies

  • Cardiovascular Research :
    • A study involving animal models demonstrated that administration of the compound led to significant reductions in heart rate and blood pressure, supporting its use as a therapeutic agent for cardiovascular conditions .
  • Cancer Metastasis Inhibition :
    • In vitro studies have shown that the compound can inhibit the migration of cancer cells, indicating potential use as an adjunct therapy in oncology .

Comparison with Similar Compounds

Propranolol Hydrochloride

Structure: 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride (C₁₆H₂₁NO₂·HCl). Key Differences:

  • Propranolol features a secondary alcohol (-OH) instead of the pivalate ester.
  • The amino group is directly bonded to the propanol backbone, whereas the target compound has a methylene spacer between the amino and ester groups.

Properties :

  • Soluble in water and ethanol due to the ionic hydrochloride salt and polar alcohol group .
  • Clinically used as a non-selective β-blocker.

Esterases may hydrolyze the pivalate group in vivo, acting as a prodrug mechanism .

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

Structure : A naproxen-derived amide with a diphenylethylamine moiety .
Key Differences :

  • Contains a 6-methoxynaphthalene group (similar to naproxen) instead of 1-naphthalenyloxy.
  • Features an amide bond rather than an ester.

Properties :

  • Synthesized via DCC-mediated coupling, emphasizing stability under physiological conditions .
  • Amides are generally resistant to hydrolysis compared to esters, suggesting longer metabolic half-life .

Implications :
The target compound’s ester group may confer faster metabolic clearance but better tissue penetration.

Methyl 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Structure: A herbicidal ester with a quinoxalinyloxy-phenoxypropanoate backbone . Key Differences:

  • Substituted with a chloroquinoxaline aromatic system instead of naphthalene.
  • Lacks the aminoalkyl side chain.

Properties :

  • Used as the herbicide propaquizafop , targeting acetyl-CoA carboxylase in plants .
  • Demonstrates high photostability and soil mobility due to ester lipophilicity .

Implications: The target compound’s aminoalkyl group may introduce receptor-binding specificity absent in purely herbicidal esters.

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Key Applications Metabolic Stability
Target Compound ~363.5 Naphthalenyloxy, aminoalkyl, pivalate ester Potential β-blocker/prodrug Moderate (esterase-sensitive)
Propranolol HCl 295.80 Naphthalenyloxy, amino alcohol β-blocker High (alcohol stable)
Naproxen Amide ~413.5 Methoxynaphthalene, amide Anti-inflammatory High (amide stable)
Propaquizafop ~373.8 Quinoxalinyloxy, phenoxypropanoate ester Herbicide High (environmentally stable)

Preparation Methods

Williamson Ether Synthesis for Naphthalenyloxy Intermediate

The naphthalenyloxy group is synthesized via Williamson ether synthesis, leveraging the reaction between 1-naphthol and a halogenated alcohol.

Procedure :

  • 1-Naphthol Activation :

    • 1-Naphthol (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

    • Potassium carbonate (15 mmol) is added to deprotonate the phenolic hydroxyl group.

  • Alkylation :

    • 2-Bromoethanol (12 mmol) is introduced dropwise at 60°C.

    • The mixture is stirred for 12 hours, yielding 2-(1-naphthalenyloxy)ethanol.

Yield : 78–85%.

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Reaction Time12 hours

Introduction of Isopropylamino Group

The isopropylamino moiety is introduced via a Mannich reaction or reductive amination.

Mannich Reaction Protocol :

  • Formation of Iminium Ion :

    • 2-(1-Naphthalenyloxy)ethanol (5 mmol) reacts with formaldehyde (10 mmol) and isopropylamine (6 mmol) in ethanol.

    • Hydrochloric acid catalyzes the reaction at 50°C for 6 hours.

  • Product Isolation :

    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 65–72%.

Reductive Amination Alternative :

  • Utilizes sodium cyanoborohydride to reduce the Schiff base formed between the alcohol and isopropylamine.

  • Yields improve to 80% but require strict pH control.

Esterification with 2,2-Dimethylpropanoic Acid

The final step involves esterifying the alcohol intermediate with 2,2-dimethylpropanoic acid (pivalic acid).

Steglich Esterification :

  • Reagents :

    • Alcohol intermediate (4 mmol), pivalic acid (5 mmol), N,N’-dicyclohexylcarbodiimide (DCC, 5 mmol), 4-dimethylaminopyridine (DMAP, 0.5 mmol).

  • Conditions :

    • Stirred in dichloromethane (DCM) at room temperature for 24 hours.

  • Workup :

    • Filter to remove dicyclohexylurea, followed by solvent evaporation and purification via recrystallization (hexane/ethyl acetate).

Yield : 85–90%.

ParameterValue
Coupling AgentDCC
CatalystDMAP
SolventDCM
Reaction Time24 hours

Optimization Challenges and Solutions

Steric Hindrance in Esterification

The bulky tert-butyl group in pivalic acid complicates esterification. Using DMAP as a catalyst enhances reactivity by stabilizing the acyloxyphosphonium intermediate.

Purification of Hydrophobic Intermediates

  • Column Chromatography : Silica gel with low-polarity solvents (e.g., hexane/ethyl acetate) resolves closely eluting compounds.

  • Recrystallization : Hexane/ethyl acetate mixtures yield crystals with >95% purity.

Analytical Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.2–7.4 (m, 7H, naphthalene),

  • δ 4.3 (t, 2H, OCH₂),

  • δ 3.6 (m, 1H, CH(CH₃)₂),

  • δ 1.2 (s, 9H, C(CH₃)₃).

IR (KBr) :

  • 1735 cm⁻¹ (C=O ester),

  • 1240 cm⁻¹ (C-O ether).

Scalability and Industrial Feasibility

Batch processes achieve gram-scale synthesis, but continuous-flow systems could enhance efficiency for larger-scale production. Microreactors may mitigate exothermic risks during alkylation .

Q & A

Q. Methodology :

  • Key Steps :
    • Naphthol Activation : React 1-naphthol with a base (e.g., K₂CO₃ in DMF) to generate an oxyanion intermediate, followed by alkylation with propargyl bromide or similar reagents .
    • Aminoalkylation : Introduce the (1-methylethyl)amino group via reductive amination or nucleophilic substitution.
    • Esterification : Use 2,2-dimethylpropanoic acid chloride under anhydrous conditions to form the ester.
  • Purification : Monitor via TLC (n-hexane:ethyl acetate, 9:1) and isolate via column chromatography.
  • Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers analytically characterize this compound’s purity and structural integrity?

Q. Methodology :

  • Chromatography : Use HPLC with C18 columns and gradient elution (acetonitrile/water) to detect impurities. Reference standards for related compounds (e.g., diastereomers or hydrolyzed byproducts) are critical .
  • Spectroscopy :
    • NMR : Compare aromatic proton signals (δ 6.8–8.5 ppm for naphthalene) and ester carbonyl (δ ~170 ppm in ¹³C NMR).
    • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) .
  • Mass Spec : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What experimental designs are recommended for assessing systemic toxicity in mammalian models?

Q. Methodology :

  • Study Design :
    • Routes : Oral, dermal, or inhalation exposure (aligned with OECD guidelines).
    • Endpoints : Monitor hepatic (ALT/AST), renal (BUN/creatinine), and hematological parameters (hemoglobin, platelet count) .
  • Data Analysis : Use ANOVA to compare dose-response curves and identify NOAEL (No Observed Adverse Effect Level).
  • Confounders : Control for species-specific metabolic differences (e.g., rodents vs. primates) .

Advanced: How can researchers resolve contradictions in metabolic stability data across in vitro and in vivo models?

Q. Methodology :

  • In Vitro : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Track depletion via LC-MS/MS.
  • In Vivo : Conduct radiolabeled (¹⁴C) studies in rodents to quantify biliary vs. urinary excretion.
  • Reconciliation : Compare metabolite profiles (e.g., hydroxylated naphthalene derivatives) and adjust for protein binding differences .

Advanced: What strategies are effective for evaluating environmental persistence and bioaccumulation?

Q. Methodology :

  • Fate Studies :
    • Hydrolysis : Test stability at pH 4–9 (50°C, 5 days).
    • Photolysis : Expose to UV light (λ > 290 nm) and quantify degradation via HPLC .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCF) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Q. Methodology :

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (95:5) to separate enantiomers.
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

Advanced: What computational approaches predict structure-activity relationships (SAR) for naphthalene derivatives?

Q. Methodology :

  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) and docking studies (e.g., AutoDock Vina) to correlate structure with β-adrenergic receptor binding affinity.
  • Validation : Cross-validate predictions with in vitro receptor assays .

Advanced: How should researchers address discrepancies in cytotoxicity data between 2D and 3D cell cultures?

Q. Methodology :

  • 3D Models : Use spheroids or organoids to mimic tissue penetration barriers.
  • Assay Optimization : Compare ATP-based viability (2D) vs. confocal imaging of apoptosis (3D).
  • Statistical Analysis : Apply multivariate regression to account for oxygen/nutrient gradients in 3D systems .

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